![molecular formula C22H22N2O5 B14782439 7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)
7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the class of oxazolo[3,2-a]pyridines This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and an ethyl ester functional group
Preparation Methods
The synthesis of Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolo[3,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and an appropriate electrophile.
Introduction of the nitrophenyl group: This step often involves a nitration reaction, where a phenyl group is nitrated using a nitrating agent like nitric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common reagents used in these reactions include nitric acid, hydrogen gas, halogens, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity.
Mechanism of Action
The mechanism of action of Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes or receptors.
Comparison with Similar Compounds
Similar compounds to Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate include other oxazolo[3,2-a]pyridine derivatives. These compounds share the oxazolo[3,2-a]pyridine core but differ in the substituents attached to the core structure. For example:
Ethyl 3-(4-nitrophenyl)acrylate: Similar in having a nitrophenyl group and an ethyl ester, but lacks the oxazolo[3,2-a]pyridine core.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic core but differ in the specific substituents and their positions.
The uniqueness of Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 5-(4-nitrophenyl)-3-phenyl-3,7,8,8a-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-2-28-22(25)18-12-13-20-23(19(14-29-20)15-6-4-3-5-7-15)21(18)16-8-10-17(11-9-16)24(26)27/h3-11,19-20H,2,12-14H2,1H3 |
InChI Key |
CYLODZLCJGCQDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(CC1)OCC2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


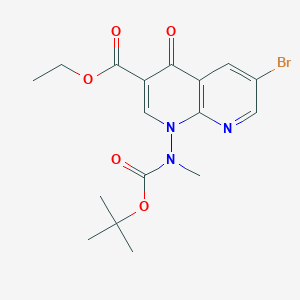
![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)
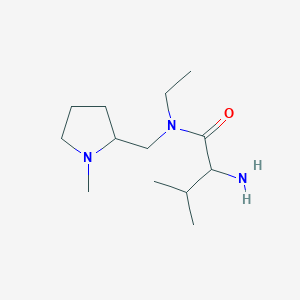

![2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14782376.png)
![3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione](/img/structure/B14782378.png)
![Tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B14782389.png)
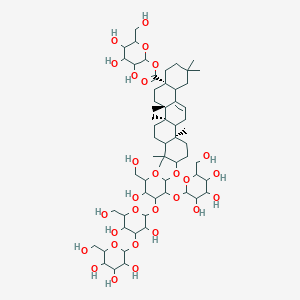
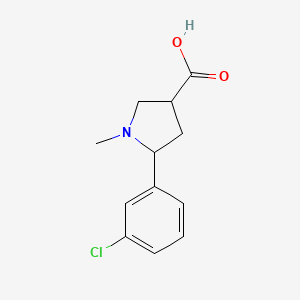
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)
![2,8-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B14782417.png)

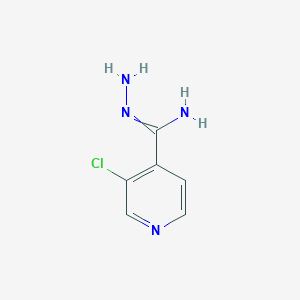
![methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14782436.png)
